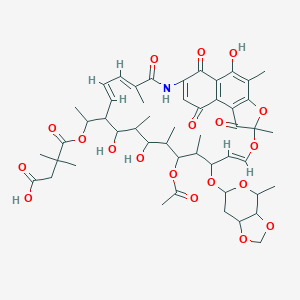
Kanglemycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanglemycin A, also known as this compound, is a useful research compound. Its molecular formula is C50H63NO19 and its molecular weight is 982 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Lactams, Macrocyclic - Rifamycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficacy Against Drug-Resistant Strains
Kanglemycin A has been shown to be effective against multidrug-resistant M. tuberculosis (MDR-TB) and other Gram-positive bacteria. The compound's ability to inhibit RNA production in rifampicin-resistant strains is particularly noteworthy, as it represents a critical advancement in the search for new antibiotics amid rising resistance rates .
Case Studies and Research Findings
- In Vitro Studies : Initial studies demonstrated that KglA effectively inhibited the growth of various bacterial strains, including those resistant to standard treatments. The compound was screened from a library of natural products and showed significant activity against both drug-sensitive and resistant strains of M. tuberculosis.
- Structural Analysis : X-ray crystallography revealed unique structural features of KglA that contribute to its binding efficacy. These findings suggest that KglA could serve as a template for developing new antibiotics aimed at overcoming resistance mechanisms in pathogenic bacteria .
- In Vivo Efficacy : Recent studies have explored the pharmacokinetics of KglA, revealing that while oral bioavailability is low, intraperitoneal administration showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) in animal models . This suggests potential pathways for clinical application despite challenges in delivery methods.
Comparative Data Table
| Feature | This compound | Rifampicin |
|---|---|---|
| Type | Natural antibiotic | Natural antibiotic |
| Target Enzyme | RNA polymerase | RNA polymerase |
| Resistance Profile | Effective against MDR-TB | Resistance common |
| Binding Mechanism | Binds outside rifampicin pocket | Binds within rifampicin pocket |
| RNA Synthesis Inhibition | Early termination | Later termination |
| Bioavailability (IP) | 6.84% | Varies |
Propriétés
Numéro CAS |
114153-91-2 |
|---|---|
Formule moléculaire |
C50H63NO19 |
Poids moléculaire |
982 g/mol |
Nom IUPAC |
4-[1-[(9E,19E,21E)-13-acetyloxy-2,15,17-trihydroxy-3,7,12,14,16,22-hexamethyl-11-[(4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-18-yl]ethoxy]-3,3-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C50H63NO19/c1-21-13-12-14-29(26(6)67-48(62)49(9,10)19-34(54)55)40(57)23(3)39(56)24(4)43(68-28(8)52)22(2)32(69-35-18-33-45(27(7)66-35)64-20-63-33)15-16-65-50(11)46(60)38-36-31(53)17-30(51-47(21)61)42(59)37(36)41(58)25(5)44(38)70-50/h12-17,22-24,26-27,29,32-33,35,39-40,43,45,56-58H,18-20H2,1-11H3,(H,51,61)(H,54,55)/b14-12+,16-15+,21-13+ |
Clé InChI |
KRBOMQKIXLJMRA-UTWSZFJISA-N |
SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
SMILES isomérique |
CC1C(/C=C/OC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C/C=C/C(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)/C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
SMILES canonique |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
Synonymes |
kanglemeisu A kanglemycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















